Magnesium citrate tribasic nonahydrate

Description

Magnesium Citrate (B86180) Hydrates: Context and Significance in Inorganic Material Science

Within inorganic material science, magnesium citrate hydrates, including the nonahydrate form, are significant for several reasons. They serve as a source of magnesium in a biocompatible form, which is crucial in the study of biomineralization and the development of biomaterials. perarin.comnih.gov The citrate ligand itself plays a role in controlling the crystallization and growth of inorganic phases, making these compounds interesting models for understanding natural mineralization processes. nih.gov

Furthermore, magnesium citrate hydrates are utilized as precursors for the synthesis of advanced inorganic materials. The controlled thermal decomposition of these hydrates can yield high-purity, nanocrystalline magnesium oxide (MgO), a material with diverse applications in catalysis, ceramics, and as a sorbent. researchgate.net The choice of the hydrated citrate salt as a precursor allows for a more uniform and controlled decomposition process, influencing the morphology and properties of the final MgO product. researchgate.net The coordination chemistry of magnesium with the citrate ligand, which involves chelation through carboxylate and hydroxyl groups, is a key factor in its utility as a precursor, influencing the structure and reactivity of the resulting materials. mdpi.com

Overarching Research Themes Pertaining to Magnesium Citrate Tribasic Nonahydrate

Current research involving this compound is centered on several key themes. A significant area of investigation is its thermal decomposition behavior. Studies employing techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have elucidated the multi-step decomposition process of magnesium citrate hydrates. researchgate.netakjournals.com This research is fundamental for its application as a precursor in materials synthesis, as the decomposition pathway dictates the properties of the resulting materials. For instance, the thermal decomposition of a magnesium citrate decahydrate (B1171855) has been shown to proceed through the formation of an anhydrous salt, followed by magnesium aconitate, and finally nanocrystalline magnesium oxide. researchgate.net

Another prominent research theme is the use of magnesium citrate in the development of coordination polymers and metal-organic frameworks (MOFs). The ability of the citrate ligand to coordinate with metal ions in various ways makes it a versatile building block for creating complex supramolecular structures. sci-hub.se Research in this area explores the synthesis, crystal structure, and properties of these materials, which have potential applications in gas storage, catalysis, and separation technologies. sci-hub.se The coordination of the citrate ligand with magnesium, forming stable ring structures, is a central aspect of this research. mdpi.com

The role of citrate in biomineralization processes is also a key research focus. nih.gov Citrate is known to be present in biological hard tissues like bone, and studies investigate how it influences the formation of minerals such as hydroxyapatite. nih.gov Magnesium citrate serves as a relevant compound in this research due to the biological significance of both magnesium and citrate.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| Chemical Name | This compound | nih.govscbt.comchemimpex.com |

| Synonyms | Trimagnesium dicitrate nonahydrate, tri-Magnesium dicitrate nonahydrate | nih.gov |

| CAS Number | 153531-96-5 | scbt.com |

| Molecular Formula | C₁₂H₁₀Mg₃O₁₄·9H₂O | scbt.com |

| Molecular Weight | 613.25 g/mol | nih.govscbt.com |

| IUPAC Name | trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate | nih.gov |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to almost white, fine powder | chemicalbook.com |

| Solubility | Sparingly soluble in water, practically insoluble in ethanol (B145695) (96%). It dissolves in dilute hydrochloric acid. | chemicalbook.com |

| Magnesium Content | Approximately 12% by weight | wikipedia.org |

Structure

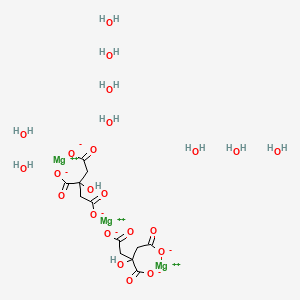

3D Structure of Parent

Properties

Molecular Formula |

C12H28Mg3O23 |

|---|---|

Molecular Weight |

613.25 g/mol |

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate |

InChI |

InChI=1S/2C6H8O7.3Mg.9H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 |

InChI Key |

IYQJAGXFXWIEJE-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Engineering of Magnesium Citrate Tribasic Nonahydrate

Chemical Synthesis Pathways and Mechanistic Considerations

The production of trimagnesium citrate (B86180), including its nonahydrate form, is typically achieved through the complete neutralization of citric acid with a magnesium source of high purity. This is followed by precipitation and dehydration processes. jungbunzlauer.com

Precipitation and Neutralization Techniques for Magnesium Citrates

The primary method for synthesizing magnesium citrate involves the reaction of a magnesium source, such as magnesium carbonate, magnesium oxide, or magnesium hydroxide (B78521), with citric acid. google.commeixi-mgo.com The process generally begins by dissolving citric acid in water, which is then heated. The magnesium source is subsequently added to the citric acid solution to initiate a neutralization reaction. meixi-mgo.com

One common approach involves dissolving citric acid in water and heating the solution to approximately 70°C. meixi-mgo.com A slurry of magnesium carbonate, magnesium oxide, or magnesium hydroxide is then gradually added to the heated citric acid solution. meixi-mgo.com The reaction between the acidic citric acid and the basic magnesium compound results in the formation of magnesium citrate and water.

Another described method involves the reaction of magnesium sulfate (B86663) with sodium carbonate to first produce magnesium carbonate, which is then reacted with citric acid. meixi-mgo.com Additionally, a process starting from natural dolomite (B100054) (MgCa(CO3)2) has been outlined. In this multi-step synthesis, dolomite is first converted to magnesium sulfate, then to basic magnesium carbonate, and finally reacted with citric acid to yield magnesium citrate. journalssystem.com The resulting magnesium citrate can then be precipitated from the solution. For instance, adding ethanol (B145695) to the aqueous solution can cause the magnesium citrate to precipitate out as a resinous substance. journalssystem.com

The final product, after cooling, crystallization, washing with hot deionized water, and drying, can be obtained in either granular or powdery form. google.comgoogle.com

Influence of Reaction Parameters on Magnesium Citrate Tribasic Nonahydrate Formation

The formation of this compound is significantly influenced by several key reaction parameters, including pH, temperature, and reactant concentration.

pH: The pH of the reaction solution is a critical factor. It is typically controlled to be within a range of 5 to 8 to ensure the formation of the desired magnesium citrate product and to minimize the presence of unreacted starting materials. meixi-mgo.comgoogle.com

Temperature: Temperature plays a crucial role in both the reaction and crystallization stages. The initial reaction is often carried out at an elevated temperature, around 70°C, to facilitate the dissolution of citric acid and promote the neutralization reaction. meixi-mgo.comgoogle.com However, the reaction itself can be exothermic, releasing a significant amount of heat, and the temperature may need to be controlled to not exceed 90°C. meixi-mgo.comgoogle.com The subsequent crystallization process is also temperature-dependent. For instance, to obtain magnesium citrate anhydrous, a two-step drying process is employed, starting with a low temperature of 70-80°C to obtain the hydrated form, followed by a higher temperature of 150°C to remove the water of crystallization. google.com The decomposition of tri-magnesium citrate nonahydrate begins at temperatures above 200°C. astechireland.ie

Reactant Concentration and Ratio: The concentration of the reactants and their molar ratio are important for achieving a high yield and purity of the final product. A specific method describes using a 43% to 49% aqueous solution of citric acid. google.com The weight ratio of the magnesium source to citric acid is also a determining factor. google.com

Stirring Speed: The rate of stirring during the neutralization reaction can also affect the process, with specified speeds ranging from 58 to 75 revolutions per minute. google.com

Interactive Data Table: Reaction Parameters for Magnesium Citrate Synthesis

| Parameter | Typical Range/Value | Purpose/Effect | Source |

| pH | 5 - 8 | Ensures complete neutralization and product formation. | meixi-mgo.comgoogle.com |

| Reaction Temperature | 70°C - 90°C | Facilitates reaction; exothermic nature requires control. | meixi-mgo.comgoogle.com |

| Drying Temperature (Hydrated) | 70°C - 80°C | Initial drying to form magnesium citrate with crystal water. | google.com |

| Drying Temperature (Anhydrous) | 150°C | Further drying to remove crystal water. | google.com |

| Citric Acid Concentration | 43% - 49% (aqueous solution) | Influences reaction kinetics and product yield. | google.com |

| Stirring Speed | 58 - 75 rpm | Ensures proper mixing and reaction. | google.com |

Advanced and Sustainable Synthesis Approaches for Magnesium Citrate Compounds

In recent years, there has been a growing emphasis on developing more sustainable and advanced methods for the synthesis of chemical compounds, including magnesium citrate.

Green Chemistry Principles in Magnesium Citrate Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The use of magnesium carbonate, a naturally occurring and benign substance, as a reactant in organic synthesis aligns with green chemistry principles. patsnap.com The synthesis of magnesium citrate from sources like magnesium carbonate and citric acid, which are generally considered safe, is an example of a more environmentally friendly approach compared to methods that might involve more hazardous reagents. meixi-mgo.compatsnap.com The development of processes that minimize energy consumption and waste generation is a key aspect of making magnesium citrate production more sustainable. patsnap.com

Solvothermal and Sol-Gel Approaches to Magnesium-Citrate Related Materials

Solvothermal Synthesis: This method involves a chemical reaction in a closed system (like an autoclave) using a solvent at a temperature above its boiling point. mdpi.com This technique is widely used for the controlled growth of crystalline materials. mdpi.com While specific research on the direct solvothermal synthesis of this compound is not prevalent in the provided results, this method is a key strategy for producing controlled crystal structures of various materials, including magnesium-based compounds. mdpi.com

Sol-Gel Synthesis: The sol-gel process is a versatile method for producing solid materials from small molecules. nih.gov It involves the transition of a system from a liquid "sol" into a solid "gel" phase. nih.gov Citric acid is a commonly used chelating agent in sol-gel chemistry due to its effectiveness and low cost. youtube.com In a typical citric acid-assisted sol-gel synthesis, metal salts are mixed with citric acid in an aqueous solution, which is then heated to form a gel. youtube.com Subsequent heating at higher temperatures leads to the combustion of the organic components and the formation of metal oxide crystallites. youtube.com This method has been employed to synthesize mesoporous silicon-magnesium oxide ceramic fibers, where citric acid plays multiple roles as a catalyst, chelating agent, and pore-forming agent. researchgate.net

Controlled Growth Strategies for Magnesium Citrate Nanoparticles

The green synthesis of magnesium oxide nanoparticles has been achieved using plant extracts as reducing and capping agents. ajol.infofrontiersin.org In these phytosynthesis methods, factors like the concentration of the precursor salt solution, the ratio of plant extract to precursor, the pH of the medium, and light conditions have been shown to influence the yield and characteristics of the nanoparticles. ajol.info For example, an alkaline pH has been found to promote faster nanoparticle formation. ajol.info While these studies focus on magnesium and magnesium oxide nanoparticles, the principles of controlled growth through parameter optimization are applicable to the synthesis of magnesium citrate nanoparticles as well.

Crystallographic Characterization and Polymorphism of Magnesium Citrate Tribasic Nonahydrate

Elucidation of Crystalline Structure and Coordination Environment

The arrangement of atoms and molecules in the crystalline lattice of magnesium citrates, along with the coordination environment of the magnesium ion, defines the compound's stability and properties.

X-ray diffraction (XRD) is a primary technique for elucidating the three-dimensional structure of crystalline materials. While a specific, complete crystal structure for trimagnesium dicitrate nonahydrate is not extensively detailed in the provided search results, comprehensive studies on closely related magnesium citrate (B86180) hydrates, such as the dihydrate and decahydrate (B1171855) forms, have been conducted using synchrotron X-ray powder diffraction data. These studies provide significant insights into the structural characteristics likely shared with the nonahydrate form.

In related magnesium citrate compounds, the magnesium cation (Mg²⁺) is typically found in an octahedral coordination environment, bonding with six oxygen atoms (MgO₆). nih.goviucr.orgresearchgate.net For instance, in magnesium hydrogen citrate dihydrate, the citrate anion acts as a tridentate ligand, chelating to the magnesium ion through the oxygen atoms of a terminal carboxylate group, the central carboxylate group, and the hydroxyl group. nih.goviucr.org In contrast, in bis(dihydrogen citrato)magnesium, the citrate anion is a bidentate ligand, coordinating through the hydroxyl group and the central carboxylate group. nih.goviucr.org In these structures, the MgO₆ coordination polyhedra can exist as isolated units or can share edges to form extended chains. nih.goviucr.orgresearchgate.net

| Compound | Magnesium Coordination | Citrate Chelation | Citrate Conformation | Polyhedra Arrangement |

|---|---|---|---|---|

| Magnesium Hydrogen Citrate Dihydrate | Octahedral (MgO₆) | Tridentate | trans, trans | Isolated |

| Bis(dihydrogen citrato)magnesium | Octahedral (MgO₆) | Bidentate | trans, gauche | Edge-sharing chains |

| Magnesium Citrate Decahydrate | Octahedral (MgO₆) | - | trans, trans | Isolated |

The crystal structures of magnesium citrate hydrates are extensively stabilized by a network of intermolecular interactions, primarily strong O-H···O hydrogen bonds. nih.goviucr.org These bonds involve the carboxylate and hydroxyl groups of the citrate anions and the water molecules of hydration.

In magnesium hydrogen citrate dihydrate, for example, all four protons of the two water molecules act as donors in hydrogen bonds, forming connections to the ionized carboxylate groups and to the other water molecule. nih.goviucr.org The hydroxyl group of the citrate and any un-ionized carboxylic acid groups also participate as hydrogen bond donors. nih.goviucr.org Similarly, in the decahydrate form, all hydrogen atoms of the water molecules are involved as donors in O-H···O hydrogen bonds. nih.goviucr.org The hydroxyl group in this structure forms bifurcated hydrogen bonds, one intramolecularly and one intermolecularly to terminal carboxylate groups. nih.goviucr.org These extensive hydrogen-bonding networks link the citrate anions and the magnesium coordination polyhedra, creating a stable, layered three-dimensional structure. nih.goviucr.org

| Donor Group | Acceptor Group | Function |

|---|---|---|

| Water Molecules (H) | Carboxylate Groups (O) | Links coordination polyhedra and citrate anions |

| Citrate Hydroxyl Group (O-H) | Carboxylate Groups (O) | Stabilizes crystal packing |

| Un-ionized Carboxylic Acid (O-H) | Carboxylate Groups (O) | Forms strong charge-assisted hydrogen bonds |

| Water Molecules (H) | Other Water Molecules (O) | Extends the hydrogen bond network |

Investigation of Hydration States and Polymorphic Transformations in Magnesium Citrates

Magnesium citrate can exist in various hydration states, including anhydrous (water-free) and multiple hydrated forms (e.g., nonahydrate). jungbunzlauer.com These different forms are known as pseudopolymorphs, and their properties can vary significantly.

The primary difference between anhydrous and hydrated forms of magnesium citrate is the presence of water molecules within the crystal lattice. This has a direct impact on the material's physical properties.

Trimagnesium citrate anhydrous has the highest magnesium content among commonly used organic magnesium sources, at approximately 16%. jungbunzlauer.com The nonahydrate form, due to the mass of the nine water molecules, has a lower magnesium content of about 12%. jungbunzlauer.com The presence of hydration water also influences solubility; generally, hydrated forms of trimagnesium citrate are less soluble than the anhydrous form. jungbunzlauer.com Anhydrous magnesium citrate is also an excellent desiccant, readily absorbing water to protect sensitive ingredients in dry blends. jungbunzlauer.com

| Property | Trimagnesium Citrate Anhydrous | Trimagnesium Citrate Nonahydrate |

|---|---|---|

| Magnesium Content | ~16% | ~12% |

| Solubility | Higher | Lower |

| Hygroscopicity | High (acts as a desiccant) | Stable hydrate (B1144303) |

The crystal morphology, or habit, describes the external shape of a crystal. This shape is a macroscopic expression of the internal crystal structure and is influenced by crystallization conditions. The Bravais–Friedel–Donnay–Harker (BFDH) method can be used to predict crystal morphology based on the crystal lattice. nih.goviucr.orgresearchgate.net Application of this method to magnesium hydrogen citrate dihydrate suggests a platy morphology, with {200} as the major faces. nih.goviucr.org For bis(dihydrogencitrato)magnesium, an elongated morphology is predicted. nih.gov Factors such as temperature, solvent, and the presence of impurities can affect the growth rates of different crystal faces, thereby influencing the final crystal habit of magnesium citrate tribasic nonahydrate during industrial crystallization. mdpi.com

Thermal-Induced Solid-State Phase Transitions of Magnesium Citrate Hydrates

Heating hydrated crystals often induces solid-state phase transitions, typically involving the loss of water molecules (dehydration). Studies on the thermal behavior of magnesium citrate nonahydrate indicate that it is sensitive to heat. The drying temperature for magnesium citrate nonahydrate is reported to be around 70–80 °C. mdpi.comencyclopedia.pub Further heating can lead to the formation of the anhydrous product, which has a breakdown point of approximately 300 °C. encyclopedia.pub A detailed investigation into the pyrolysis mechanism and microstructural evolution of magnesium citrate nonahydrate during heating reveals the specific stages of its thermal decomposition. mdpi.comencyclopedia.pub Such thermal analyses are crucial for defining appropriate drying and storage conditions to prevent unwanted degradation or transformation of the material.

Advanced Analytical Techniques for Comprehensive Characterization of Magnesium Citrate Tribasic Nonahydrate

Spectroscopic Analysis for Structural and Compositional Insights

Spectroscopic techniques are indispensable for elucidating the molecular structure and composition of magnesium citrate (B86180) tribasic nonahydrate. By probing the interactions of electromagnetic radiation with the material, these methods offer a detailed fingerprint of its chemical nature.

FTIR Spectroscopy: FTIR analysis of magnesium citrate precursors reveals distinct absorption bands that are characteristic of its molecular components. A broad absorption band observed in the 3000-3800 cm⁻¹ region, with a peak around 3440 cm⁻¹, is indicative of the stretching vibrations of hydroxyl (-OH) groups, primarily from the water of hydration. researchgate.net The presence of carboxylate groups (COO⁻), central to the citrate moiety, is confirmed by strong absorption peaks that are sensitive to the coordination environment of the magnesium ions. As the material undergoes thermal treatment, changes in the FTIR spectrum, such as the reduction and eventual disappearance of the carboxylate bands, signify the decomposition of the citrate precursor. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of magnesium-containing nanoparticles modified with citric acid shows characteristic peaks that can be used for structural confirmation and to study the interaction between the citrate and the metal center. researchgate.net

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational fingerprint of magnesium citrate tribasic nonahydrate, enabling its unambiguous identification and the study of its structural modifications.

Table 1: Key FTIR Absorption Bands for Magnesium Citrate Precursor

| Wavenumber Range (cm⁻¹) | Assignment | Significance |

| 3000-3800 | O-H stretching | Indicates the presence of water of hydration and hydroxyl groups. researchgate.net |

| Varies | C=O stretching (carboxylate) | Confirms the presence of the citrate moiety; changes indicate decomposition. researchgate.net |

| Varies | C-O stretching | Relates to the carboxylate and hydroxyl groups. researchgate.net |

| Below 1000 | Mg-O vibrations | Provides information on the coordination of magnesium ions. |

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a novel and effective technique for the analysis of hydrated crystalline materials, including different citrate salts. nih.gov This method is particularly sensitive to the collective vibrational modes of the crystal lattice and the dynamics of water molecules, making it ideal for differentiating between various hydrate (B1144303) forms.

Research has demonstrated that THz-TDS can effectively distinguish between citrate salts with and without water of crystallization. nih.gov Citrate salts containing crystallization water, such as this compound, exhibit larger absorption coefficients and a higher likelihood of distinct absorption peaks in the terahertz region compared to their anhydrous counterparts. nih.gov The position and intensity of these THz absorption peaks are influenced by the crystalline state and the nature of the metal cation. nih.gov For instance, a smaller cation radius has been shown to result in a larger absorption peak frequency. nih.gov

This sensitivity allows THz-TDS to be a rapid and non-destructive method for identifying the specific hydrate form of magnesium citrate and for studying dehydration processes. For example, studies on lithium citrate tetrahydrate have shown a clear absorption peak around 1.66 THz, which is absent in the anhydrous form, and the intensity of this peak decreases upon heating, allowing for the study of dehydration kinetics. nih.gov

Table 2: Application of THz-TDS in Citrate Hydrate Analysis

| Feature | Observation | Implication |

| Absorption Peaks | Presence of distinct peaks in hydrated forms, absent in anhydrous forms. nih.govnih.gov | Enables clear differentiation between hydrated and anhydrous citrate salts. |

| Absorption Coefficient | Higher in hydrated salts compared to anhydrous salts at the same frequency. nih.gov | Provides a quantitative measure of the degree of hydration. |

| Peak Position | Influenced by the size of the metal cation. nih.gov | Offers insights into the crystal lattice structure. |

| Peak Intensity | Decreases with increasing temperature. nih.gov | Allows for the real-time monitoring of dehydration processes. |

Thermal Decomposition Studies

Understanding the thermal stability and decomposition pathways of this compound is crucial for its application in processes involving elevated temperatures. Thermal analysis techniques provide detailed information on the material's behavior as a function of temperature.

The pyrolysis of magnesium citrate nonahydrate (MCN) is a multi-stage process that leads to the formation of a nanocomposite of carbon and magnesium oxide (MgO). researchgate.net The decomposition mechanism has been elucidated through the analysis of the evolved gases and the solid residues at different temperatures.

The key stages of MCN pyrolysis are as follows:

Dehydration: At approximately 150 °C, MCN loses its nine water molecules to form anhydrous magnesium citrate. researchgate.netresearchgate.net

Initial Decomposition: Around 300 °C, the anhydrous magnesium citrate decomposes into itaconic acid magnesium and magnesium oxide. researchgate.netresearchgate.net

Carbonization: At about 500 °C, itaconic acid magnesium further decomposes to produce carbon, additional MgO, and methane (B114726) (CH₄). researchgate.netresearchgate.net

Graphene Deposition: The methane produced in the previous stage can pyrolyze at higher temperatures, leading to the deposition of graphene layers on the surface of the MgO nanoparticles. researchgate.netresearchgate.net

The characteristics of the final carbon-MgO nanocomposite are directly influenced by these pyrolysis stages. researchgate.net

The microstructure of the material undergoes significant changes during the thermal treatment of magnesium citrate nonahydrate. These changes are closely linked to the decomposition stages outlined above.

Initially, the dehydration process may lead to changes in the crystal structure and morphology. As the organic citrate component decomposes, nano-sized grains of magnesium oxide begin to precipitate and agglomerate. researchgate.net The carbon that forms from the decomposition of itaconic acid magnesium is typically turbostratic (a form of disordered carbon), while the carbon derived from the pyrolysis of methane can form more ordered few-layered graphene. researchgate.netresearchgate.net

The MgO nanoparticles formed during the initial decomposition of magnesium citrate tend to be larger and more agglomerated, whereas those derived from the decomposition of itaconic acid magnesium are much smaller in size. researchgate.netresearchgate.net The presence of MgO can also act as a template, contributing to the formation of a mesoporous structure in the final carbonaceous material. researchgate.net

High-Resolution Microscopy for Morphological and Nanoscale Characterization (SEM, TEM)

High-resolution microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology, particle size, and nanoscale features of this compound and its thermally treated products.

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of the material. SEM micrographs of magnesium citrate products reveal their particle shape and size distribution. researchgate.net In the context of thermal decomposition, SEM can be used to observe the evolution of the microstructure, from the initial crystalline powder to the formation of porous carbon-MgO composites. For instance, studies on the synthesis of MgO powders from citrate precursors have used SEM to characterize the resulting particles, which were found to have a rounded shape and sizes in the nanometer range. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM, allowing for the visualization of internal structures and nanoscale features. In the study of pyrolyzed magnesium citrate nonahydrate, TEM would be instrumental in distinguishing between the different forms of carbon produced (turbostratic vs. graphene) and in observing the dispersion and size of the MgO nanoparticles within the carbon matrix.

The combination of SEM and TEM provides a comprehensive morphological and nanoscale characterization, which is critical for understanding the structure-property relationships of this compound and its derivatives.

X-ray Based Techniques for Crystalline and Amorphous Phase Analysis (XRD)

X-ray Diffraction (XRD) is a powerful and non-destructive analytical technique essential for the characterization of this compound. It provides definitive information on the material's solid-state structure, enabling the distinction between crystalline and amorphous phases. Each crystalline solid possesses a unique atomic arrangement, which, when irradiated with X-rays, produces a distinct diffraction pattern that serves as a structural "fingerprint". nih.govresearchgate.net

The fundamental principle of XRD is governed by Bragg's Law, which relates the wavelength of incident X-rays (λ), the angle of incidence (θ), and the spacing between crystal lattice planes (d_hkl). When the conditions of the law (nλ = 2d sinθ) are met, constructive interference occurs, producing a diffraction peak at a specific 2θ angle. nih.gov The collection of these peaks—their positions and relative intensities—is unique to a specific crystalline structure.

For this compound, which is typically supplied as a white crystalline powder, XRD is the primary method to confirm its long-range atomic order. researchgate.netulprospector.com A typical XRD pattern for a crystalline sample of this compound exhibits a series of sharp, well-defined peaks. In contrast, an amorphous form, which lacks long-range periodic atomic order, does not produce sharp peaks. Instead, it scatters X-rays over a wide range of angles, resulting in a broad, diffuse hump or halo in the diffraction pattern.

Research findings from the analysis of commercial products containing magnesium citrate (Mg3(C6H5O7)2) confirm its crystalline nature through the presence of characteristic diffraction lines. researchgate.net The identification of a specific crystalline substance involves comparing the experimental positions and intensities of its diffraction peaks with reference patterns from standardized databases, such as the International Centre for Diffraction Data (ICDD). nih.govresearchgate.net A match confirms the identity and crystalline form of the compound.

The presence of any amorphous content in a sample of this compound would be indicated by the superposition of a broad halo onto the sharp peaks of the crystalline phase. Advanced software tools can be used to deconvolute the pattern, separating the sharp crystalline peaks from the broad amorphous background. This allows for the quantification of the degree of crystallinity, which is a critical quality attribute for the compound's stability and physical properties.

Detailed Research Findings

In a qualitative analysis, the presence of this compound is confirmed if the 2θ positions of the observed diffraction peaks match those of a reference standard, typically with a tolerance of less than ±0.2°. nih.gov The relative intensity of each peak is also a key characteristic, although it can be affected by factors such as preferred orientation of the crystals in the sample.

The following table provides an illustrative example of the type of data obtained from an X-ray powder diffraction analysis of a crystalline magnesium citrate sample. The peak positions (2θ) and corresponding d-spacings are characteristic of the compound's crystal lattice structure.

Illustrative XRD Peak Data for a Crystalline Magnesium Citrate Sample (Note: Data is representative and derived from published diffractograms of samples containing magnesium citrate. researchgate.net)

This data allows for the unambiguous identification of the crystalline phase of this compound and its differentiation from other salts, polymorphs, or amorphous impurities.

Computational Chemistry and Theoretical Predictions for Magnesium Citrate Systems

Density Functional Theory (DFT) Applications to Magnesium Citrate (B86180) Structures

Density Functional Theory has become a principal method for the quantum mechanical modeling of crystalline solids. It is particularly effective for optimizing crystal structures obtained from experimental methods like X-ray powder diffraction and for analyzing the nature of chemical bonds within the crystal lattice.

DFT calculations have been successfully employed to refine and analyze the crystal structures of magnesium citrate hydrates, providing a more detailed understanding of the coordination and bonding environment of the magnesium ion. Studies on related compounds such as magnesium hydrogen citrate dihydrate and bis(dihydrogencitrato)magnesium, whose structures have been optimized using DFT, offer a clear window into the bonding characteristics applicable to the broader class of magnesium citrate hydrates. researchgate.net

In these systems, the magnesium cation is typically found in a six-coordinate octahedral geometry. The ligands forming this coordination polyhedron include oxygen atoms from the carboxylate groups of the citrate anion, the citrate's hydroxyl group, and water molecules. researchgate.net DFT-based geometry optimization confirms this octahedral arrangement and provides precise bond lengths and angles that are in excellent agreement with experimental data. iastate.edu

A key insight from DFT is the nature of the magnesium-oxygen (Mg-O) bond. Analysis of the Mulliken overlap populations, a method for analyzing the electronic population of atoms and bonds, indicates that the Mg-O bonds possess significant covalent character. researchgate.net This finding moves beyond a simple ionic model and highlights the role of orbital overlap in the stability of the complex. Further confirmation comes from bond-valence sum calculations, which yield values close to the expected +2 charge of the magnesium ion, supporting the refined coordination model. researchgate.net

Table 1: DFT-Derived Bonding Characteristics in a Magnesium Citrate System (Based on data from related magnesium citrate hydrates)

| Parameter | Observation | Significance | Citation |

| Mg²⁺ Coordination | Octahedral (6-coordinate) | Defines the local geometry around the metal center. | researchgate.net |

| Ligands | Carboxylate oxygens, hydroxyl oxygen, water molecules | Shows the versatile chelating nature of the citrate anion. | researchgate.net |

| Mg-O Bond Nature | Significant covalent character | Indicates orbital overlap, not just electrostatic attraction. | researchgate.net |

| Bond-Valence Sum | ~2.12 - 2.22 | Validates the +2 oxidation state and coordination environment of Mg. | researchgate.net |

| Citrate Conformation | trans,trans or trans,gauche | Influences the crystal packing and chelation mode. | researchgate.net |

This table is generated based on findings for magnesium hydrogen citrate dihydrate and bis(dihydrogencitrato)magnesium as proxies for magnesium citrate systems.

Computational methods, particularly DFT, are invaluable for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules and crystals. These predictions are based on calculating the second derivatives of the energy with respect to atomic displacements, which yields the harmonic vibrational frequencies. iastate.edu While anharmonic effects can be significant, these calculated harmonic spectra often provide an excellent starting point for assigning experimental peaks to specific molecular motions. iastate.edunih.gov

For magnesium citrate nonahydrate, a full computational prediction of its IR and Raman spectra is a complex task due to the size of the unit cell and the presence of numerous water molecules leading to a dense manifold of vibrational modes. However, the methodology is well-established from studies on similar compounds like magnesium carbonates. mdpi.comresearchgate.net DFT calculations can determine the frequencies and intensities of vibrational modes, including the characteristic stretches and bends of the carboxylate (COO⁻) and hydroxyl (-OH) groups of the citrate ligand, as well as the vibrational modes of the coordinated water molecules.

While detailed ab initio spectral predictions for magnesium citrate tribasic nonahydrate are not widely available in the literature, experimental spectra serve as a benchmark for future computational work. For example, an experimental Raman spectrum of magnesium citrate shows a complex pattern of bands corresponding to its various functional groups. researchgate.net Future DFT calculations would aim to reproduce these peak positions and intensities, allowing for a definitive assignment of each band to specific atomic vibrations within the crystal lattice. This process can help distinguish between the vibrations of the citrate backbone, the Mg-O coordination sphere, and the hydrogen-bonding network of the water molecules.

Molecular Dynamics Simulations of Magnesium Citrate Interactions and Crystallization Processes

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can provide a detailed view of dynamic processes like dissolution, ion transport, and, crucially, crystallization.

For magnesium citrate nonahydrate, MD simulations could be instrumental in understanding its crystallization from aqueous solution. Such simulations would model a system containing Mg²⁺ ions, citrate anions, and a large number of water molecules. A critical component for these simulations is an accurate "force field," which is a set of parameters that defines the potential energy of the system as a function of the atomic positions.

While specific MD studies on the crystallization of magnesium citrate nonahydrate are not prominent in published literature, research on related magnesium salts provides a framework for how such investigations would proceed. Studies on the hydration of MgSO₄ and MgCl₂ have used MD to explore the strong interactions between the Mg²⁺ ion and water molecules. mdpi.com This strong hydration shell is a known challenge in the crystallization of magnesium salts, as water molecules must be partially or fully stripped from the ion for it to incorporate into a growing crystal lattice. acs.org

An MD simulation of magnesium citrate crystallization would aim to:

Characterize the structure of the Mg²⁺ hydration shell in the presence of citrate anions.

Observe the initial stages of nucleation, where small clusters of ions begin to aggregate.

Model the growth of these nuclei into larger crystallites.

Investigate the role of the citrate anion in templating or inhibiting crystal growth.

Understand how the nine water molecules are incorporated into the final nonahydrate crystal structure.

These simulations could reveal the atomistic pathways of crystallization, providing insights that are inaccessible through experimental means alone and helping to explain the conditions under which different hydrated phases of magnesium citrate form.

Thermodynamic Modeling of Magnesium Citrate Hydration and Phase Stability

The existence of multiple hydrated forms of magnesium citrate, including the anhydrous salt, a nonahydrate, and a decahydrate (B1171855), points to a complex thermodynamic landscape governed by temperature and water activity (or relative humidity). nih.gov Thermodynamic modeling, often underpinned by first-principles energy calculations from DFT, can be used to map out the phase stability of these different hydrates.

The core of this modeling approach involves calculating the total energy (or Gibbs free energy) of each distinct phase. By comparing the free energies of the anhydrous form, the nonahydrate, and other hydrates, one can predict which form is the most stable under specific conditions. For example, the reaction for the dehydration of the nonahydrate can be written as:

Mg₃(C₆H₅O₇)₂·9H₂O(s) ⇌ Mg₃(C₆H₅O₇)₂(s) + 9H₂O(g)

The thermodynamic favorability of this reaction is determined by the change in Gibbs free energy (ΔG), which depends on temperature and the partial pressure of water vapor. DFT calculations can provide the foundational enthalpy (ΔH) term for this equation by computing the energy difference between the solid products and reactants. Experimental studies, such as those on the pyrolysis of magnesium citrate nonahydrate, show that dehydration begins at approximately 150 °C, providing a key data point that any accurate thermodynamic model must reproduce. dtic.mil

By combining DFT-calculated energies with statistical mechanics models for vibrational contributions (phonons), a complete phase diagram can be constructed. This diagram would show the stability regions for each hydrate (B1144303) as a function of temperature and pressure, providing a fundamental understanding of the material's behavior during processes like drying, storage, and synthesis. While comprehensive thermodynamic models for the magnesium citrate-water system are still a subject for future research, the theoretical framework for creating them is well-established and has been applied to other hydrated systems. researchgate.net

Materials Science and Engineering Applications of Magnesium Citrate Tribasic Nonahydrate Precursors

Role as a Chemical Buffer and pH Stabilizer in Industrial Processes

Magnesium citrate (B86180) tribasic nonahydrate's ability to act as a buffering agent makes it valuable for maintaining stable pH levels in various products. chemimpex.com Citric acid, from which magnesium citrate is derived, possesses three carboxyl groups, granting it a wide buffer capacity. lohmann-minerals.com This allows for the neutralization of both acids and bases, a crucial function in many industrial processes.

The buffering capacity of citrates is also leveraged in the production of organic acids. During the manufacturing of citric acid, for example, precise pH control is essential for precipitating calcium citrate. taylorandfrancis.com The presence of magnesium can influence this process, highlighting the importance of managing cation concentrations. taylorandfrancis.com

Precursor Chemistry for Functional Inorganic Materials

Magnesium citrate tribasic nonahydrate serves as a valuable precursor in the synthesis of advanced inorganic materials, including magnesium oxide nanoparticles and porous carbon adsorbents. Its chemical structure and decomposition behavior make it particularly suitable for these applications.

Synthesis of Magnesium Oxide Nanoparticles and Composites

Magnesium oxide (MgO) nanoparticles are of significant interest due to their diverse applications. mdpi.com Magnesium citrate is utilized as a precursor in various synthesis methods to produce these nanoparticles with controlled properties. nih.gov

One common method is the co-pyrolysis of magnesium citrate with a carbon source, such as lotus (B1177795) seedpod, to create nano-MgO biochar composites. nih.gov In this process, the magnesium citrate decomposes upon heating to form uniformly dispersed MgO nanoparticles on the surface of the carbon matrix. nih.gov Research has shown that increasing the pyrolysis temperature from 450 °C to 750 °C promotes the formation of smaller nanoparticles, ranging from 3 to 10 nm, and increases the amount of reactive lattice oxygen, which enhances the material's capacity for phosphate (B84403) adsorption. nih.gov

Another approach involves the use of magnesium citrate in combustion synthesis, where it can be combined with other reagents to produce MgO nanoparticles. researchgate.net The citrate ion can act as a complexing agent, influencing the size and morphology of the resulting nanoparticles. researchgate.net The synthesis of MgO nanoparticles can also be achieved through methods like co-precipitation, sol-gel, and hydrothermal processes, often using precursors like magnesium nitrate. nih.govauspublishers.com.au

Table 1: Synthesis of MgO Nanoparticles from Various Precursors

| Precursor(s) | Synthesis Method | Resulting Particle Size | Reference |

|---|---|---|---|

| Magnesium Nitrate & NH₄OH | Co-precipitation | ~11 nm | mdpi.com |

| Magnesium Nitrate & NaOH | Co-precipitation | 14-16 nm | nih.gov |

| Magnesium Nitrate & Urea | Solution Combustion | ~22 nm | mdpi.com |

| Magnesium Citrate & Lotus Seedpod | Co-pyrolysis | 3-10 nm | nih.gov |

| Magnesium Nitrate & Nephelium lappaceum L. extract | Green Synthesis | 55 nm | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Fabrication of Porous Carbon Adsorbents from Citrate Pyrolysis

The pyrolysis of metal citrates, including magnesium citrate, is an effective method for producing porous carbon materials. researchgate.net These materials are valuable as adsorbents due to their high surface area and tailored pore structures. nih.govnih.gov

During pyrolysis, the citrate component decomposes, and the metal ions can act as a template or activating agent, leading to the formation of a porous carbon structure. researchgate.net For example, the pyrolysis of sodium citrate involves the decomposition of sodium carbonate, which activates the carbon matrix and creates nanopores. researchgate.net The evaporation of the metal at high temperatures can also contribute to the generation of additional porosity. researchgate.net

The resulting porous carbons have demonstrated effectiveness in various applications, including the sensitive determination of dopamine (B1211576) and uric acid, and the removal of heavy metals from water. researchgate.netnih.gov The properties of the porous carbon, such as surface area and pore volume, can be controlled by adjusting the pyrolysis conditions and the specific metal citrate used. nih.gov

Intercalation and Surface Modification of Layered Double Hydroxides with Citrate

Layered double hydroxides (LDHs) are a class of materials with a layered structure that can accommodate various anions between their layers. rsc.org The intercalation of citrate ions into the LDH structure and the surface modification of LDHs with citrate are areas of active research with potential applications in areas like environmental remediation. nih.govnih.gov

The intercalation process involves the insertion of citrate anions into the interlayer space of the LDH, which can be achieved through methods like co-precipitation and hydrothermal synthesis. nih.gov This results in a composite material with modified properties. For instance, citrate-intercalated Ca/Fe LDHs have been shown to be effective adsorbents for the removal of heavy metal ions like Ni²⁺ and Pb²⁺ from aqueous solutions. nih.gov

Surface modification of LDHs can also be achieved by adsorbing citrate onto the surface. fao.org This functionalization can enhance the material's ability to adsorb specific pollutants. For example, citrate-modified Mg-Al LDHs have demonstrated efficient removal of lead from water. fao.org The modification of LDHs with various molecules, including surfactants and biopolymers, is a broad area of study aimed at tailoring their properties for specific applications. nih.govresearchgate.net

Table 2: Heavy Metal Adsorption by Citrate-Modified LDHs

| LDH Composition | Modification | Target Pollutant | Maximum Uptake Capacity | Reference |

|---|---|---|---|---|

| Ca/Fe-LDH | Citrate Intercalation | Ni(II) | 2.26 mg/g | nih.gov |

| Ca/Fe-LDH | Citrate Intercalation | Pb(II) | 61.73 mg/g | nih.gov |

This table is interactive. Click on the headers to sort the data.

Applications as a Chemical Reagent in Research and Laboratory Analysis

This compound is utilized as a chemical reagent in various research and laboratory settings. scbt.comsamaterials.com It is available from multiple chemical suppliers in various grades, including technical and reagent grades, suitable for laboratory use. americanelements.com

In analytical chemistry, magnesium citrate can be used in the preparation of standard solutions and as a component in buffer systems. drugfuture.com For instance, in the analysis of calcium content in certain samples, a solution of magnesium citrate is prepared and used in conjunction with other reagents. drugfuture.com Its solubility in dilute acids makes it easy to work with in aqueous solutions. samaterials.comstanfordchem.com

Furthermore, the citrate ion itself is a subject of study in various biological and chemical systems. For example, the stability constants of magnesium ions with various ligands, including citrate, have been determined using ion-selective electrodes in physiological conditions to better understand their interactions. researchgate.net

Environmental Chemical Research Involving Magnesium Citrate Compounds

Adsorption Capacity of Magnesium Citrate-Derived Materials for Pollutant Removal

Direct research on the adsorption capacity of materials derived specifically from magnesium citrate (B86180) tribasic nonahydrate for pollutant removal is limited in publicly available scientific literature. However, extensive research has been conducted on the component parts of this compound—magnesium and citrate—and their roles in adsorbing environmental contaminants. This research provides valuable insight into the potential applications of magnesium citrate-derived materials.

Magnesium-based materials, particularly magnesium oxide (MgO), have been recognized for their effectiveness in removing a variety of pollutants from water. mdpi.comresearchgate.net These materials are considered environmentally friendly and have demonstrated the ability to adsorb both anions and cations. mdpi.com The efficiency of magnesium oxide in wastewater treatment is attributed to its high surface area-to-volume ratio, the high density of reactive sites on its surface, and its favorable electrostatic properties for attracting and binding with contaminants. mdpi.comresearchgate.net

Similarly, modifying materials with citrate has been shown to enhance their ability to remove pollutants. For instance, citric acid-modified MOF-808 (a metal-organic framework) has been synthesized and tested for its capacity to remove chromium from wastewater. nih.gov The modification with citric acid can introduce functional groups that facilitate the binding of metal ions. nih.gov

Research into related magnesium compounds and citrate-modified materials highlights their potential in environmental remediation. Studies have demonstrated the successful removal of heavy metals and dyes from aqueous solutions using these materials. For example, magnesium oxide nanoparticles have shown high removal efficiencies for arsenic, brilliant cresyl blue, and neutral red. carlroth.com Furthermore, a composite of MgO-MgFe2O4 has demonstrated a significant adsorption capacity for the azo dye Congo red. meixi-mgo.com The table below summarizes the adsorption capacities of various magnesium-based and citrate-modified materials for different pollutants as reported in the scientific literature.

Table 1: Adsorption Capacities of Various Magnesium-Based and Citrate-Modified Materials for Pollutant Removal

| Adsorbent Material | Pollutant | Adsorption Capacity (mg/g) | Reference |

| MgO-MgFe2O4 Composite | Congo Red | 498 | meixi-mgo.com |

| MgO-Fe Composite | Congo Red | 1921 | meixi-mgo.com |

| Citric Acid Modified MOF-808 | Cr(III) | 40.46 | nih.gov |

| Citric Acid Modified MOF-808 | Cr(III)-EDTA | 17.03 | nih.gov |

| nMgO-Bentonite Nanocomposite | Cadmium (Cd) | 200 | dcceew.gov.au |

Environmental Fate and Transport Studies of Magnesium Citrates in Aquatic Systems

The environmental fate and transport of a chemical compound are crucial for assessing its potential impact on ecosystems. For magnesium citrate, this involves understanding its persistence, potential for bioaccumulation, and its effects on aquatic life.

Upon entering an aquatic environment, magnesium citrate is expected to readily dissociate into magnesium and citrate ions. europa.eu The citrate component is considered to be readily biodegradable. farmalabor.it One study indicates a 97% biodegradation over 28 days. farmalabor.it This suggests that the citrate portion of the molecule is unlikely to persist in the environment for extended periods. Regarding bioaccumulation, it is suggested that magnesium citrate does not significantly accumulate in organisms. carlroth.com

The toxicity of magnesium citrate to aquatic organisms has been evaluated in several studies. The results are often presented as the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specific period, and the median effective concentration (EC50), which is the concentration that causes a non-lethal effect in 50% of a test population. The table below summarizes available aquatic toxicity data for magnesium citrate.

Table 2: Aquatic Toxicity of Magnesium Citrate

| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |

| Oncorhynchus tshawytscha (King Salmon) | LC50 | > 10 | 24 hours | farmalabor.it |

| Leuciscus idus (Golden Orfe) | LC50 | 440 | 48 hours | carlroth.comfarmalabor.it |

| Daphnia magna (Large Water Flea) | LC50 | 1,535 | Not Specified | farmalabor.it |

| Lamellibranchia (Mollusc) | EC50 | Not Specified | Not Specified | farmalabor.it |

| Scenedesmus quadricauda (Green Algae) | NOEC* | 425 | 8 days | farmalabor.it |

| Microorganisms (Pseudomonas putida) | Toxicity | > 10,000 | 16 hours | farmalabor.it |

*NOEC (No Observed Effect Concentration) is the highest tested concentration of a substance at which no statistically significant effect is observed.

Studies on the toxicity of magnesium ions have shown that the effects can vary significantly between species and can be influenced by the duration of exposure. nih.gov For instance, the toxicity of magnesium generally increases with longer exposure times. nih.gov It is important to note that while magnesium citrate itself is not classified as hazardous to the aquatic environment, the introduction of any substance into an aquatic ecosystem can have complex effects. carlroth.com

Future Perspectives and Emerging Research Frontiers for Magnesium Citrate Tribasic Nonahydrate

Integration of Advanced Artificial Intelligence in Materials Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by accelerating the discovery and design of new materials with tailored properties. univarsolutions.comresearchgate.net For magnesium citrate (B86180) tribasic nonahydrate, these computational tools offer a pathway to rapidly predict its behavior and optimize its formulation for specific applications.

Predictive Modeling of Material Properties: Machine learning models, such as random forest and XGBoost regression, have demonstrated success in predicting the mechanical properties of magnesium-based materials. preprints.orgmdpi.com These models can analyze large datasets from previous experimental work to identify complex relationships between synthesis parameters (e.g., temperature, pH, reactant concentrations) and final product characteristics (e.g., particle size, crystal structure, solubility). By employing regression algorithms, researchers can forecast properties like yield strength and optimize production parameters without the need for extensive, time-consuming, and costly trial-and-error experimentation. preprints.orgmdpi.com The application of such models to magnesium citrate tribasic nonahydrate could lead to the development of materials with enhanced bioavailability or specific dissolution profiles.

Generative AI for Novel Material Design: Generative AI, particularly in the context of metal-organic frameworks (MOFs), presents an exciting frontier. innovationnewsnetwork.comnih.gov MOFs, which share structural similarities with metal citrates, consist of metal nodes connected by organic linkers. innovationnewsnetwork.com AI algorithms can generate vast numbers of novel MOF structures and predict their properties, such as gas adsorption capabilities for carbon capture. innovationnewsnetwork.comnih.gov A similar approach could be applied to magnesium citrate, where generative models could design new polymorphic forms or co-crystals of this compound with unique functionalities. For instance, an AI framework could explore different organic linkers or metal node combinations to create novel materials based on the magnesium citrate scaffold.

Accelerated Screening and Data-Driven Discovery: The use of AI in high-throughput screening can significantly expedite the materials discovery process. innovationnewsnetwork.com By analyzing vast databases of material properties, AI can identify promising candidates for specific applications, a capability with profound implications across various industries. univarsolutions.com For this compound, this could involve screening for optimal formulations for use in biomaterials or as a functional additive in advanced composites. The development of comprehensive materials informatics platforms will be crucial for managing the large datasets generated and for enabling researchers to extract meaningful insights. researchgate.net

Table 1: Application of AI/ML in Magnesium-Based Materials Research This table is interactive. Click on the headers to sort the data.

| AI/ML Technique | Application Area | Predicted/Optimized Property | Potential Impact on this compound | Reference |

|---|---|---|---|---|

| Regression Models (e.g., XGBoost) | Magnesium Matrix Composites | Yield Strength | Optimization of mechanical properties for new composite materials. | preprints.orgmdpi.com |

| Generative AI | Metal-Organic Frameworks | Gas Adsorption Capacity | Design of novel porous materials with tailored functionalities. | innovationnewsnetwork.comnih.gov |

| Machine Learning | Materials Property Prediction | Thermal Conductivity, Elastic Modulus | Accelerated discovery of new formulations with desired physical properties. | ijsrmt.com |

| High-Throughput Screening | Carbon Capture Materials | CO2 Adsorption Capacity | Rapid identification of optimal synthesis conditions for specific applications. | innovationnewsnetwork.com |

Development of Novel Analytical Probes for In-Situ Monitoring

Real-time monitoring of chemical processes is essential for ensuring product quality and optimizing manufacturing efficiency. The development of novel analytical probes for in-situ monitoring of this compound crystallization and other reactions represents a significant area of future research.

Fluorescent Probes for Real-Time Analysis: Fluorescent probes offer high sensitivity and the ability to visualize biochemical processes in real-time. nih.gov These probes can be designed to respond to changes in their environment, such as pH or the presence of specific ions, by altering their fluorescence. mdpi.com For this compound, fluorescent probes could be developed to monitor the crystallization process, providing insights into nucleation and crystal growth. mdpi.com Nucleic acid-based fluorescent probes, which can be tailored to bind to specific molecules, also hold potential for the selective detection of citrate or magnesium ions during synthesis. nih.gov

Advanced Spectroscopic Techniques: Techniques like terahertz (THz) time-domain spectroscopy are emerging as powerful tools for the in-situ observation of crystallization processes. nih.gov THz spectroscopy can distinguish between different hydrate (B1144303) forms of a substance and can provide information on the clustering and nucleation of molecules in solution just before crystallization occurs. mdpi.comyoutube.com Applying this technique to this compound could lead to a better understanding of its crystallization mechanism and help in controlling the final crystal form. mdpi.com

Chromatographic and Mass Spectrometric Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are established methods for the analysis of organic acids. creative-proteomics.com Future developments in this area could focus on creating portable and robust systems for at-line or in-line monitoring of magnesium citrate production. This would allow for continuous quality control and immediate adjustments to the manufacturing process.

Table 2: Emerging Analytical Techniques for In-Situ Monitoring This table is interactive. Click on the headers to sort the data.

| Analytical Technique | Principle of Operation | Information Obtained | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Fluorescent Probes | Changes in fluorescence in response to environmental changes. | Real-time concentration of specific analytes, pH. | Monitoring of crystallization and reaction kinetics. | nih.govmdpi.com |

| Terahertz (THz) Spectroscopy | Absorption of terahertz radiation by molecular vibrations. | Crystal structure, hydrate form, molecular clustering. | In-situ observation of crystallization and polymorphism. | mdpi.comnih.govyoutube.com |

| LC-MS/MS | Separation by chromatography followed by mass-selective detection. | Quantification of organic acids and other components. | Real-time quality control during manufacturing. | creative-proteomics.com |

Exploration of Quantum Effects in Magnesium Citrate Interactions

A deeper understanding of the electronic structure and bonding in this compound can be achieved through the application of quantum mechanical calculations. Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of molecules and materials at the quantum level. researchgate.netrsc.org

DFT Calculations of Structure and Bonding: DFT calculations have been successfully used to optimize the crystal structures of various magnesium citrate forms, providing insights into the coordination of the magnesium ion and the conformation of the citrate anion. nih.gov These calculations can reveal the nature of the magnesium-oxygen bonds, indicating their covalent character. nih.gov For this compound, DFT can be used to study the intricate network of hydrogen bonds that stabilize its structure and to understand the role of the nine water molecules in the crystal lattice.

Predicting Electronic and Optical Properties: DFT can also be used to predict the electronic and optical properties of materials. For instance, DFT has been employed to study the band gap of magnesium hydride and how it is affected by doping. gadaufos.com While this compound is not typically considered for electronic applications, understanding its electronic structure can be important for its stability and reactivity.

Investigating Reaction Mechanisms: Quantum chemical studies can elucidate the mechanisms of chemical reactions. For magnesium citrate synthesis, DFT could be used to model the reaction pathways between citric acid and a magnesium source, helping to identify the most energetically favorable routes and to optimize reaction conditions.

Table 3: Quantum Mechanical Methods in Magnesium Compound Research This table is interactive. Click on the headers to sort the data.

| Quantum Method | System Studied | Calculated Properties | Potential Insights for this compound | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Magnesium Citrate Hydrates | Crystal structure, bond character | Understanding of molecular structure and hydrogen bonding network. | nih.gov |

| Density Functional Theory (DFT) | Magnesium Surfaces | Surface energy, density of states | Insights into surface reactivity and interactions. | researchgate.net |

| Density Functional Theory (DFT) | Magnesium Hydride | Desorption temperature, reaction enthalpies | Thermodynamic properties and stability. | researchgate.net |

| Quantum Chemistry | Bimetallic Magnesium Clusters | Structure, electronic properties | Fundamental understanding of bonding and stability. | mdpi.com |

Sustainable Manufacturing Innovations for Magnesium Citrate Based Materials

The pharmaceutical and chemical industries are increasingly focusing on sustainable manufacturing practices to reduce their environmental impact. univarsolutions.comwangpharmachem.com For this compound, this involves developing greener synthesis routes and utilizing waste streams as raw materials.

Green Chemistry Approaches: The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. news-medical.net For magnesium citrate production, this could involve using water as a solvent, employing catalysts to improve reaction efficiency, and designing processes that minimize waste. The use of ultrasound and microwaves has been explored to accelerate the crystallization of magnesium citrate, offering an environmentally friendly method to enhance the reaction between the magnesium source and citric acid. mdpi.comresearchgate.net

Circular Economy and Waste Valorization: A significant innovation in sustainable manufacturing is the use of waste materials as feedstocks. A pilot-scale study has demonstrated the production of magnesium citrate nonahydrate from waste bitterns, a byproduct of salt production. acs.org This approach not only provides a valuable product from a waste stream but also contributes to a circular economy. The economic feasibility of such processes is a key consideration, and studies have shown that while the production of anhydrous magnesium citrate may be more profitable, the hydrated form can be produced with lower material and energy costs. acs.org

Process Optimization for Reduced Environmental Footprint: Sustainable manufacturing also involves optimizing existing processes to reduce energy consumption and waste generation. univarsolutions.com This can be achieved through better process control, which can be facilitated by the in-situ monitoring techniques discussed earlier. Digitalization of manufacturing processes can also play a crucial role in optimizing complex industrial plants and supply chains for greater sustainability. 3ds.com

Table 4: Sustainable Manufacturing Approaches for Citrates This table is interactive. Click on the headers to sort the data.

| Sustainable Approach | Description | Example Application | Benefit for Magnesium Citrate Production | Reference |

|---|---|---|---|---|

| Green Chemistry | Use of environmentally benign solvents and energy sources. | Ultrasonic and microwave-assisted crystallization of magnesium citrate. | Reduced energy consumption and faster reaction times. | mdpi.comresearchgate.net |

| Waste Valorization | Conversion of industrial waste into valuable products. | Production of magnesium citrate from waste bitterns. | Reduced waste and creation of a circular economy. | acs.org |

| Process Optimization | Improving efficiency to reduce resource consumption. | Digitalization of manufacturing lines. | Lower environmental footprint and reduced production costs. | 3ds.com |

| Use of Renewable Raw Materials | Sourcing starting materials from renewable sources. | Synthesis from bio-based citric acid. | Reduced reliance on fossil fuels. | news-medical.net |

Q & A

Q. What standardized methods are recommended for synthesizing magnesium citrate tribasic nonahydrate, and how can purity be validated?

this compound is synthesized via complete neutralization of citric acid with a high-purity magnesium source (e.g., magnesium hydroxide or carbonate), followed by precipitation and dehydration . Purity validation involves:

Q. How can researchers distinguish between anhydrous and nonahydrate forms of trimagnesium citrate?

Key differences include:

- Magnesium content : Nonahydrate contains ~12% Mg vs. ~16% in the anhydrous form .

- Solubility : Nonahydrate is less soluble in water due to hydration effects .

- Thermogravimetric analysis (TGA) : Nonahydrate exhibits a ~14% mass loss at 100–150°C, corresponding to water release .

Q. What are the critical quality parameters for this compound in microbiological studies?

- Sterility : Ensure non-sterile batches are tested for microbial limits (e.g., total aerobic count ≤10³ CFU/g) .

- Anion/cation thresholds : Excess sulfate (>500 mg/kg) may inhibit microbial growth .

- pH stability : Buffering capacity in citrate-based media must be validated for microbial viability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydration states of magnesium citrate?

Use single-crystal X-ray diffraction (SXRD) with SHELXL refinement to determine the crystal structure and hydration stoichiometry . For example, nonahydrate forms a triclinic lattice with nine water molecules coordinated to Mg²⁺ ions . Discrepancies may arise from incomplete dehydration during synthesis or hygroscopicity during storage.

Q. What experimental designs are optimal for studying magnesium citrate’s role in nanoparticle synthesis?

- Citrate-mediated nucleation : Use magnesium citrate as a stabilizing agent in Ag/Fe3O4 nanoparticle synthesis. Monitor particle size via TEM and zeta potential .

- Thermal decomposition : Analyze decomposition kinetics (e.g., TGA/DSC) to correlate citrate degradation with nanoparticle crystallinity .

- Surface functionalization : Compare citrate vs. other ligands (e.g., sodium citrate) for colloidal stability .

Q. How do in vitro and in vivo models differ in assessing magnesium citrate bioavailability?

- In vitro : Simulate intestinal absorption using Caco-2 cell monolayers with HBSS buffer (pH 6.8–7.4). Measure Mg²⁺ transport via atomic absorption spectroscopy .

- In vivo : Use isotopic tracers (e.g., ²⁶Mg) in rodent models to track systemic distribution and renal excretion .

- Contradictions : In vitro models may overestimate bioavailability due to lack of physiological barriers (e.g., mucus layer) .

Q. What analytical strategies address batch-to-batch variability in magnesium citrate used for enzymatic studies?

- Pre-column derivatization HPLC : Quantify citrate ligands to ensure consistent Mg:citrate molar ratios .

- Chelation assays : Use fluorescent probes (e.g., Mag-Fluo-4) to verify free Mg²⁺ levels in buffer systems .

- Statistical process control (SPC) : Implement control charts for critical parameters (e.g., pH, residual moisture) .

Methodological Considerations

Q. How can researchers validate magnesium citrate’s role in metalloenzyme activation?

- Kinetic assays : Compare enzyme (e.g., alkaline phosphatase) activity with/without Mg citrate supplementation .

- Competitive inhibition : Test against EDTA to confirm Mg²⁺-dependent activation .

- Structural analysis : Use X-ray crystallography to map Mg²⁺ binding sites in enzyme-substrate complexes .

Q. What protocols mitigate citrate interference in spectrophotometric Mg²⁺ quantification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.